molecular formula C11H9ClN2O2 B6285838 5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine CAS No. 1111104-25-6

5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine

Cat. No.: B6285838
CAS No.: 1111104-25-6
M. Wt: 236.65 g/mol
InChI Key: PVTAXJLYTFZEKB-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 5-chloro-2-methoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxyphenyl)-2-hydroxypyrimidine typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenyl isocyanate
  • 5-Chloro-2-methoxyphenylboronic acid
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide

Uniqueness

5-(5-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-10-3-2-8(12)4-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTAXJLYTFZEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680855
Record name 5-(5-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111104-25-6
Record name 5-(5-Chloro-2-methoxyphenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111104-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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